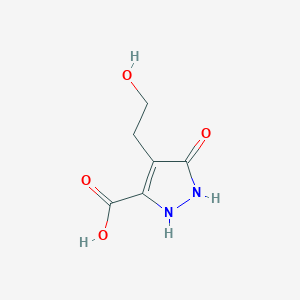

3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

Description

BenchChem offers high-quality 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-hydroxyethyl)-5-oxo-1,2-dihydropyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c9-2-1-3-4(6(11)12)7-8-5(3)10/h9H,1-2H2,(H,11,12)(H2,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESDDCBVPLJKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C1=C(NNC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424531 | |

| Record name | 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42562-56-1 | |

| Record name | 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel heterocyclic compound, 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. The information presented herein is based on established chemical principles and spectroscopic data from analogous structures, offering a predictive yet robust framework for the synthesis and analysis of this target molecule.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] The unique structural features of the pyrazole ring allow for diverse substitutions, leading to compounds with analgesic, anti-inflammatory, and antimicrobial properties.[2] This guide details a hypothetical, yet chemically sound, multi-step synthesis for 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, a compound with potential for further investigation in drug discovery programs. The synthesis leverages the well-established Knorr pyrazole synthesis, a reliable method for the formation of the pyrazole core.[1][3]

Proposed Synthetic Pathway

The proposed synthesis of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is a three-step process commencing with the commercially available diethyl acetylsuccinate. The synthetic workflow is illustrated in the diagram below.

Caption: Proposed synthetic workflow for 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.

The initial step involves the selective reduction of the ketone in diethyl acetylsuccinate to a secondary alcohol. This is followed by the core Knorr pyrazole synthesis, where the resulting β-hydroxy-diester undergoes cyclocondensation with hydrazine. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Experimental Protocols

Synthesis of Diethyl 2-(1-hydroxyethyl)succinate

Materials:

-

Diethyl acetylsuccinate

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve diethyl acetylsuccinate (1 equivalent) in anhydrous ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is approximately 6-7.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product, which can be purified by column chromatography.

Synthesis of Ethyl 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate

Materials:

-

Diethyl 2-(1-hydroxyethyl)succinate

-

Hydrazine hydrate

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, combine diethyl 2-(1-hydroxyethyl)succinate (1 equivalent) and ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.[4]

-

Add a catalytic amount of glacial acetic acid (2-3 drops).[4]

-

Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

Monitor the reaction by TLC.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Add cold deionized water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the desired pyrazole.[4]

Synthesis of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

Materials:

-

Ethyl 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate

-

Sodium hydroxide (2 M aqueous solution)

-

Hydrochloric acid (2 M aqueous solution)

-

Deionized water

Procedure:

-

Suspend ethyl 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate (1 equivalent) in a 2 M aqueous solution of sodium hydroxide.

-

Heat the mixture to 60-70 °C and stir until the solid completely dissolves.

-

Continue stirring at this temperature for 2-3 hours, monitoring the hydrolysis by TLC.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Acidify the solution to pH 2-3 by the slow addition of 2 M hydrochloric acid, which will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold deionized water and dry under vacuum to yield the final product.

Characterization Data

The following tables summarize the predicted quantitative data for the synthesized compound.

Table 1: Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₆H₈N₂O₄ |

| Molecular Weight | 188.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 180-190 °C (decomposition) |

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 12.5 - 13.5 | br s | 1H | -COOH |

| 10.0 - 11.0 | br s | 1H | Pyrazole N-H |

| 9.0 - 10.0 | br s | 1H | Pyrazole O-H |

| 4.5 - 4.8 | t | 1H | -CH₂OH |

| 3.55 | t, J=6.5 Hz | 2H | -CH₂OH |

| 2.70 | t, J=6.5 Hz | 2H | -CH₂-CH₂OH |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ ppm) | Assignment |

| 165.0 | -COOH |

| 155.0 | C3 (C-OH) |

| 140.0 | C5 |

| 110.0 | C4 |

| 60.0 | -CH₂OH |

| 30.0 | -CH₂-CH₂OH |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (acid & alcohol) |

| 3300-3100 | Medium | N-H stretch |

| 1720-1680 | Strong | C=O stretch (acid) |

| 1640-1580 | Medium | C=N, C=C stretch (ring) |

| 1320-1210 | Strong | C-O stretch |

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Assignment |

| 188 | [M]⁺ |

| 170 | [M - H₂O]⁺ |

| 143 | [M - COOH]⁺ |

| 112 | [M - COOH - H₂O - N]⁺ |

Reaction Mechanism

The key step in the proposed synthesis is the Knorr pyrazole synthesis. This reaction proceeds through the condensation of a hydrazine with a 1,3-dicarbonyl compound, followed by intramolecular cyclization and dehydration.

Caption: General mechanism of the Knorr pyrazole synthesis.

The regioselectivity of the Knorr synthesis can be influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[1]

Conclusion

This technical guide outlines a feasible and robust synthetic strategy for 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, a novel compound with potential applications in medicinal chemistry. The detailed experimental protocols and predicted characterization data provide a solid foundation for researchers to undertake the synthesis and further investigation of this and related pyrazole derivatives. The versatility of the Knorr pyrazole synthesis offers opportunities for the creation of a library of analogous compounds for structure-activity relationship studies.

References

An In-depth Technical Guide to the Chemical Properties and Potential Biological Significance of CAS 42562-56-1

Introduction

This technical guide provides a comprehensive overview of the known chemical properties of the compound identified by CAS number 42562-56-1, with the IUPAC name 4-(2-Hydroxy-ethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid. Due to the limited publicly available data specific to this molecule, this document also explores the broader context of pyrazole carboxylic acid derivatives. This class of compounds is of significant interest to researchers and drug development professionals due to its well-established pharmacological importance and diverse biological activities. The information presented herein is intended to serve as a foundational resource for stimulating further investigation and application of this and related chemical entities.

Core Chemical Properties of CAS 42562-56-1

While detailed experimental data for this specific compound is not extensively published, the following table summarizes its fundamental chemical properties.

| Property | Value | Source |

| CAS Number | 42562-56-1 | Internal Database |

| IUPAC Name | 4-(2-Hydroxy-ethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid | Internal Database |

| Molecular Formula | C₆H₈N₂O₄ | |

| Molecular Weight | 172.14 g/mol | |

| Physical Form | Assumed to be a solid, based on related structures | N/A |

| Solubility | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| pKa | Data not available | N/A |

Safety and Handling: This compound is classified as an irritant. It is incompatible with strong oxidizing agents, as well as strong acids and bases. The toxicological properties of this specific chemical have not been fully investigated. Standard laboratory precautions, including the use of personal protective equipment, are recommended when handling this compound.

Experimental Protocols: A Generalized Approach

Given the absence of specific published experimental protocols for CAS 42562-56-1, this section outlines a general methodology for the synthesis and characterization of 4-substituted pyrazole-3-carboxylic acid derivatives, which is applicable to the target compound.

General Synthesis of 4-Substituted Pyrazole-3-Carboxylic Acids

A common and effective method for the synthesis of the pyrazole core involves the cyclocondensation of a hydrazine derivative with a β-ketoester. For a 4-substituted pyrazole, a plausible synthetic route is outlined below.

Reaction Scheme:

(Reactant A: Diethyl 2-(2-hydroxyethyl)-3-oxosuccinate) + (Reactant B: Hydrazine hydrate) → (Product: 4-(2-Hydroxy-ethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid ethyl ester) → (Final Product: 4-(2-Hydroxy-ethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid)

Materials:

-

Diethyl 2-(2-hydroxyethyl)-3-oxosuccinate

-

Hydrazine hydrate

-

Ethanol (or another suitable alcohol as solvent)

-

Glacial acetic acid (as a catalyst)

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for acidification)

-

Distilled water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Cyclocondensation:

-

Dissolve diethyl 2-(2-hydroxyethyl)-3-oxosuccinate in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid.

-

To this solution, add hydrazine hydrate dropwise while stirring at room temperature.

-

After the addition is complete, reflux the mixture for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product, the ethyl ester of the target molecule, can be purified by recrystallization or column chromatography.

-

-

Hydrolysis:

-

Dissolve the purified ethyl ester in a solution of sodium hydroxide in a mixture of water and ethanol.

-

Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify with hydrochloric acid to a pH of approximately 2-3.

-

The resulting precipitate, 4-(2-Hydroxy-ethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid, is collected by filtration, washed with cold water, and dried.

-

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the ethyl group protons, the methylene protons of the pyrazole ring, and the protons of the carboxylic acid and hydroxyl groups. |

| ¹³C NMR | Resonances for the carbonyl carbons, the carbons of the pyrazole ring, and the carbons of the ethyl and hydroxyethyl groups. |

| FT-IR | Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), N-H, C=O (ketone and carboxylic acid), and C=N bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

| Elemental Analysis | The percentage composition of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the molecular formula C₆H₈N₂O₄. |

Mandatory Visualizations

Conceptual Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel pyrazole derivative.

Caption: A generalized workflow for the synthesis and characterization of pyrazole derivatives.

Hypothetical Signaling Pathway

Many pyrazole derivatives are known to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. The diagram below illustrates a hypothetical signaling pathway that could be modulated by a pyrazole-based inhibitor.

Caption: A hypothetical anti-inflammatory signaling pathway modulated by a pyrazole inhibitor.

Conclusion and Future Directions

While specific experimental data on CAS 42562-56-1 is scarce, its structural features as a pyrazole carboxylic acid derivative place it within a class of compounds with significant therapeutic potential. The generalized synthetic and analytical protocols provided in this guide offer a starting point for researchers interested in investigating this molecule further. Future research should focus on the synthesis, purification, and comprehensive characterization of this compound. Subsequent biological screening could unveil its potential pharmacological activities, contributing to the development of new therapeutic agents.

Solubility Profile of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. Due to the absence of specific experimental data for this compound in publicly available literature, this document offers a theoretical solubility assessment based on its structural characteristics and available data for analogous compounds. Furthermore, it presents detailed experimental protocols for determining both thermodynamic and kinetic solubility, equipping researchers with the necessary methodologies to ascertain the precise solubility profile of this and other novel compounds.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and overall therapeutic efficacy. Poor aqueous solubility is a major challenge in drug development, often leading to variable absorption and suboptimal drug exposure. 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is a substituted pyrazole carboxylic acid derivative. The pyrazole moiety is a common scaffold in medicinal chemistry, and understanding the solubility of its derivatives is crucial for their development as potential therapeutic agents.[1] This guide provides a comprehensive overview of the predicted solubility of this compound and the established methods for its empirical determination.

Predicted Solubility Profile

The chemical structure of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, with its multiple polar functional groups—a hydroxyl group, a hydroxyethyl group, and a carboxylic acid group—suggests a predisposition for good aqueous solubility. The presence of these hydrogen bond donors and acceptors should facilitate interaction with polar solvents like water.

The parent compound, pyrazole, exhibits limited solubility in water but is more soluble in organic solvents such as ethanol and methanol.[2] However, the introduction of polar substituents, as seen in the target molecule, is expected to significantly enhance its aqueous solubility. For instance, 3-methyl-1H-pyrazole-5-carboxylic acid hydrochloride is reported to have good solubility in water, ethanol, and methanol, highlighting the positive impact of a carboxylic acid group and the formation of a salt on aqueous solubility.

Based on these observations, 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is predicted to be reasonably soluble in aqueous solutions, particularly at neutral or alkaline pH where the carboxylic acid is deprotonated. Its solubility is also expected to be high in polar organic solvents like DMSO, ethanol, and methanol.

Quantitative Solubility Data for Analogous Compounds

While specific data for the target compound is unavailable, the following table summarizes the solubility of the parent pyrazole molecule to provide a general reference.

| Compound | Solvent | Temperature (°C) | Solubility (moles/L) |

| Pyrazole | Water | 9.6 | 2.7 |

| Pyrazole | Water | 24.8 | 19.4 |

| Pyrazole | Cyclohexane | 31.8 | 0.577 |

| Pyrazole | Cyclohexane | 56.2 | 5.86 |

| Pyrazole | Benzene | 5.2 | 0.31 |

| Pyrazole | Benzene | 46.5 | 16.8 |

Data sourced from ChemicalBook.[3][4]

Experimental Protocols for Solubility Determination

To obtain precise solubility data, empirical determination is essential. The following are detailed protocols for standard solubility assays.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[5] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol:

-

Preparation: Add an excess amount of the solid 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.[6]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[6] To confirm equilibrium, samples can be taken at different time points (e.g., 24 and 48 hours) to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.[7]

-

Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be facilitated by using a filter syringe. Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Kinetic Solubility Determination: Nephelometry

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[8] It measures the concentration at which a compound, when added from a concentrated organic stock solution (e.g., DMSO), precipitates in an aqueous buffer. Laser nephelometry is a common technique for this assay.[9]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a microtiter plate, perform serial dilutions of the DMSO stock solution with the same organic solvent.

-

Addition of Aqueous Buffer: Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells containing the serially diluted compound. This will induce the precipitation of the compound in wells where its concentration exceeds its kinetic solubility.

-

Incubation: Incubate the plate for a defined period, typically 1 to 2 hours, at a controlled temperature.[10]

-

Measurement: Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate.[10]

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.

Solubility of Ionizable Compounds: Potentiometric Titration

For ionizable compounds like 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, potentiometric titration is a powerful method to determine the intrinsic solubility and the pKa.[11]

Protocol:

-

Sample Preparation: Prepare a solution of the compound in a mixture of water and a co-solvent.

-

Titration: Titrate the solution with a standardized acid or base.

-

Potential Measurement: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Endpoint Determination: The equivalence point, where a sharp change in pH occurs, is used to determine the pKa of the compound.[12]

-

Solubility Calculation: The intrinsic solubility can be calculated from the titration curve data by analyzing the point at which the compound starts to precipitate.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Pyrazole | 288-13-1 [chemicalbook.com]

- 4. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. enamine.net [enamine.net]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Potentiometric titration [protocols.io]

An In-depth Technical Guide on the Crystal Structure of Pyrazole Carboxylic Acid Derivatives: A Case Study of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic Acid Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, the specific crystal structure of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid has not been publicly deposited in crystallographic databases. This guide presents a comprehensive overview of the crystallographic characteristics of closely related pyrazole carboxylic acid derivatives to provide valuable insights for researchers in the field. The experimental protocols and data tables are based on representative structures from published literature.

Introduction

Pyrazole carboxylic acids are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their rigid scaffold and capacity for diverse functionalization allow for the fine-tuning of physicochemical properties and biological activities. Understanding the three-dimensional arrangement of atoms within these molecules, as provided by single-crystal X-ray diffraction, is paramount for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides an in-depth look at the crystallographic features of pyrazole carboxylic acid derivatives, using data from analogs to infer the likely structural characteristics of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure refinement.

The synthesis of pyrazole carboxylic acids can be achieved through various synthetic routes, often involving the condensation of a hydrazine with a β-ketoester or a related precursor. For the target molecule, a potential synthetic pathway is outlined below.

Caption: A generalized workflow for the synthesis and crystallization of pyrazole carboxylic acid derivatives.

A detailed protocol for obtaining single crystals suitable for X-ray diffraction is as follows:

-

Synthesis: A common method involves the reaction of a suitably substituted hydrazine with a β-ketoester in a solvent such as ethanol, often under reflux.

-

Purification: The crude product is typically purified by column chromatography over silica gel.

-

Crystallization: Single crystals are grown by slow evaporation of a saturated solution of the purified compound. Common solvents for crystallization include ethanol, methanol, or mixtures of solvents. The solution is left undisturbed in a loosely covered vial at room temperature.

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystal.[1][2]

Caption: A schematic of the single-crystal X-ray diffraction workflow.

A typical experimental protocol is as follows:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a controlled temperature (e.g., 293 K). Molybdenum (Mo Kα) is a common X-ray source for small molecule crystallography.[2]

-

Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure, often using direct methods. The structural model is then refined using least-squares techniques to obtain the final atomic coordinates and other crystallographic parameters.

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the synthesized compound in solution.

-

Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure. For pyrazole derivatives, the proton on the pyrazole ring typically appears as a singlet, and the protons of the substituents show characteristic signals.[3]

Quantitative Crystallographic Data

The following tables summarize representative crystallographic data for a pyrazole carboxylic acid derivative, providing a reference for the expected values for 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. The data presented here is for 4-chloro-1H-pyrazole-3-carboxylic acid.[4]

Table 1: Crystal Data and Structure Refinement Details [4]

| Parameter | Value |

| Empirical formula | C₄H₃ClN₂O₂ |

| Formula weight | 146.54 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | C2/c |

| Unit cell dimensions | a = 25.4370(17) Å, α = 90°b = 6.9155(5) Å, β = 110.558(6)°c = 13.0629(7) Å, γ = 90° |

| Volume | 2151.6(3) ų |

| Z | 16 |

| Density (calculated) | 1.808 Mg/m³ |

| Absorption coefficient | 0.589 mm⁻¹ |

| F(000) | 1184 |

| Final R indices [I>2σ(I)] | R₁ = 0.0552, wR₂ = 0.2177 |

| R indices (all data) | R₁ = 0.0863, wR₂ = 0.2435 |

Table 2: Selected Bond Lengths (Å) [4]

| Bond | Length | Bond | Length |

| N1-N2 | 1.365(3) | C3-C4 | 1.383(4) |

| N1-C5 | 1.332(4) | C4-C5 | 1.411(4) |

| N2-C3 | 1.341(4) | C3-C6 | 1.493(4) |

| C4-Cl1 | 1.721(3) | C6-O1 | 1.216(4) |

| C6-O2 | 1.309(4) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°) [4]

| Angle | Value | Torsion Angle | Value |

| C5-N1-N2 | 112.5(2) | N2-C3-C6-O1 | -1.1(5) |

| C3-N2-N1 | 105.4(2) | N2-C3-C6-O2 | 178.4(3) |

| N2-C3-C4 | 111.4(3) | C4-C3-C6-O1 | 178.1(3) |

| C3-C4-C5 | 105.8(3) | C4-C3-C6-O2 | -2.4(5) |

| N1-C5-C4 | 104.9(3) | ||

| N2-C3-C6 | 122.5(3) | ||

| C4-C3-C6 | 126.1(3) |

Molecular and Crystal Packing

In the crystal structures of pyrazole carboxylic acid derivatives, hydrogen bonding plays a crucial role in the formation of supramolecular architectures. The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of dimers or extended chains. The pyrazole ring nitrogens can also participate in hydrogen bonding. The substituent groups on the pyrazole ring will influence the overall packing arrangement through steric and electronic effects.

For instance, in the crystal structure of 5-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, strong O–H···O, C–H···N and C–H···F hydrogen bonds generate a three-dimensional molecular packing.[5] It is anticipated that the hydroxyl and carboxylic acid groups of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid would be key players in forming an extensive hydrogen-bonding network.

Conclusion

While the specific crystal structure of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is not yet available, analysis of closely related analogs provides a solid foundation for understanding its likely structural features. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers working on the synthesis, crystallization, and structural characterization of novel pyrazole carboxylic acid derivatives for drug discovery and development. The elucidation of the precise crystal structure of the title compound remains a subject for future investigation and would be a valuable addition to the field.

References

- 1. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

The Expanding Therapeutic Landscape of Pyrazole Derivatives: A Technical Guide to their Biological Activities

For Immediate Release

This technical guide provides an in-depth overview of the diverse biological activities of novel pyrazole derivatives, with a focus on their potential as anticancer, anti-inflammatory, and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Introduction

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological properties, leading to the development of several commercially successful drugs.[2][3] This guide delves into the recent advancements in the synthesis and biological evaluation of novel pyrazole compounds, highlighting their mechanisms of action and therapeutic potential.[4][5][6]

Anticancer Activity of Pyrazole Derivatives

Numerous studies have demonstrated the potent cytotoxic effects of pyrazole derivatives against a variety of cancer cell lines.[5][6][7] These compounds exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.

Key Molecular Targets and Signaling Pathways

1. Cyclin-Dependent Kinase (CDK) Inhibition:

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[8][9] Certain pyrazole derivatives have been identified as potent inhibitors of CDKs, leading to cell cycle arrest and apoptosis.[5][6]

2. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11] Pyrazole derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling pathways and suppressing tumor angiogenesis.[5]

3. Phosphoinositide 3-kinase (PI3K) Inhibition:

The PI3K/Akt signaling pathway is frequently overactivated in cancer and plays a central role in cell growth, proliferation, and survival.[4][5][12] Certain pyrazole derivatives act as potent PI3K inhibitors, disrupting this critical cancer survival pathway.[5]

References

- 1. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Cycle Stages & Regulation by Cyclins and CDKs [praxilabs.com]

- 7. researchhub.com [researchhub.com]

- 8. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

A Technical Guide to Sourcing and Synthesis of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is a specific pyrazole derivative. The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and is a crucial pharmacophore in medicinal chemistry. Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This technical guide provides information on the availability of this specific compound, outlines potential suppliers for structurally similar analogs, and presents a generalized synthesis strategy based on established chemical literature.

Commercial Availability

However, several structurally related pyrazole carboxylic acid derivatives are commercially available. These analogs can serve as reference compounds, starting materials for further synthesis, or potential alternatives in research and development.

Table 1: Commercial Suppliers for Structurally Related Pyrazole Analogs

| Compound Name | CAS Number | Supplier(s) | Notes |

| 4-(2-hydroxyethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | 1146290-27-8 | Enamine (via Sigma-Aldrich), BLD Pharm | Different pyrazole core (pyrazolone) with a phenyl substituent.[3] |

| 5-Hydroxy-1H-pyrazole-3-carboxylic acid | 89603-60-1 | Sigma-Aldrich | A foundational pyrazole carboxylic acid structure. |

| 1H-Pyrazole-5-carboxylic acid | 1621-91-6 | Thermo Scientific Chemicals, TCI | The parent pyrazole carboxylic acid.[4][5] |

| 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid | 1401584-94-8 | Various research chemical suppliers | Isomer with hydroxyethyl group at position 5.[6] |

| Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate | 58046-49-4 | Matrix Scientific | Contains a 2-hydroxyethyl group on the ring nitrogen.[7] |

Potential Synthesis Strategy

Given the absence of a commercial source, a hypothetical synthesis route can be proposed based on established methods for creating substituted pyrazoles. A common method involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.

The following diagram illustrates a potential workflow for obtaining and characterizing the target compound.

Caption: Proposed workflow for custom synthesis and purification of the target compound.

General Experimental Protocols

While a specific protocol for the target molecule is not published, methodologies for the synthesis of related pyrazole carboxylic acids are well-documented. The following is a generalized protocol adapted from literature describing the synthesis of pyrazole derivatives via cyclocondensation, which serves as a foundational template.[8][9][10]

General Protocol: Synthesis of a Pyrazole Carboxylic Acid Derivative

-

Reaction Setup: A suitably substituted 1,3-dicarbonyl precursor (e.g., a keto-ester) is dissolved in an appropriate solvent, such as ethanol or acetic acid, in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Reagent Addition: An equimolar amount of a hydrazine derivative (e.g., hydrazine hydrate or hydrazine hydrochloride) is added to the solution. For reactions requiring acidic or basic conditions, a catalyst may be added.[9]

-

Cyclocondensation: The reaction mixture is heated to reflux (typically 70-110 °C) and maintained for several hours (e.g., 4-12 hours). Reaction progress is monitored using an appropriate technique, such as Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is often removed under reduced pressure (rotary evaporation). The resulting crude product may be precipitated by adding water or adjusting the pH.[9] The solid is then collected by filtration and washed with a suitable solvent (e.g., cold water or ethanol).

-

Purification: The crude solid is purified, typically by recrystallization from a solvent system like ethanol/water, to yield the final pyrazole product.

-

Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Sourcing and Screening Logic for Drug Development

For professionals in drug development, the process of acquiring and evaluating a novel compound like 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid follows a structured pathway. The diagram below outlines the logical steps from initial identification to preliminary biological screening.

Caption: Logical workflow for sourcing and screening a novel chemical compound.

3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid appears to be a non-commercial compound requiring custom synthesis. Researchers interested in this molecule can investigate the procurement of structurally related analogs or engage a contract research organization (CRO) for its synthesis. The general synthetic methodologies and logical workflows presented in this guide provide a strategic framework for acquiring and evaluating this and other novel pyrazole derivatives for research and drug development purposes.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1146290-27-8|4-(2-Hydroxyethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. B25732.03 [thermofisher.com]

- 6. 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid | C6H8N2O3 | CID 58810614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 58046-49-4 Cas No. | Ethyl 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate | Matrix Scientific [matrixscientific.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 10. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

In-depth Technical Guide: 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

Disclaimer: Extensive searches of chemical databases and scientific literature did not yield specific information for the target compound, 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid. This suggests that the compound may not be well-characterized or widely reported. The following guide provides calculated properties based on its chemical structure as inferred from the name, and a generalized overview of synthetic approaches for structurally related pyrazole carboxylic acids.

Core Compound Summary

Based on the chemical name, the molecular formula of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is determined to be C₆H₈N₂O₄. This section summarizes the calculated physicochemical properties of the compound.

| Property | Value |

| Molecular Formula | C₆H₈N₂O₄ |

| Molecular Weight | 188.14 g/mol |

| IUPAC Name | 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid |

General Synthetic Strategies for Pyrazole Carboxylic Acids

While a specific synthesis protocol for 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is not available in the reviewed literature, general methods for the synthesis of pyrazole carboxylic acids are well-established. A common and versatile approach involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. The following represents a plausible synthetic workflow for this class of compounds.

Logical Synthesis Workflow

Caption: A generalized workflow for the synthesis of pyrazole carboxylic acids.

Experimental Protocols (Generalized)

The following are generalized experimental protocols for key steps in the synthesis of pyrazole carboxylic acids, based on common laboratory practices for analogous compounds.

Protocol 1: Synthesis of Pyrazole Ester Intermediate via Cyclocondensation

This protocol describes the formation of the pyrazole ring from a β-ketoester and a hydrazine.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the selected β-ketoester (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: To the stirred solution, add the hydrazine derivative (1.0 to 1.2 equivalents) dropwise at room temperature. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) will determine the substituent at the N1 position of the pyrazole ring.

-

Reaction: Heat the reaction mixture to reflux (typically 60-100 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography to yield the pyrazole ester intermediate.

Protocol 2: Hydrolysis of Pyrazole Ester to Carboxylic Acid

This protocol details the conversion of the pyrazole ester to the final carboxylic acid.

-

Reaction Setup: Dissolve the pyrazole ester (1.0 equivalent) in a mixture of an alcohol (e.g., ethanol) and water.

-

Addition of Base: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (2.0 to 3.0 equivalents), to the ester solution.

-

Reaction: Heat the mixture to reflux and stir until the ester is completely consumed, as monitored by TLC.

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3.

-

Product Collection: The pyrazole carboxylic acid will typically precipitate upon acidification. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Signaling Pathways and Biological Applications

Due to the lack of specific data for 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, no signaling pathways or biological activities can be definitively associated with it. However, the pyrazole scaffold is a well-known pharmacophore present in a variety of biologically active compounds.

Illustrative Signaling Pathway Involvement of Pyrazole-Containing Drugs

The diagram below illustrates a simplified signaling pathway that can be modulated by drugs containing a pyrazole core, such as kinase inhibitors.

Caption: Example of a signaling pathway modulated by a pyrazole-containing inhibitor.

This guide provides a foundational understanding of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid based on its presumed structure and offers insights into the general synthesis and potential biological relevance of this class of compounds. Further experimental investigation is required to fully characterize this specific molecule.

Technical Guide: 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

InChIKey: Not available.

Summary

Following a comprehensive search of publicly available chemical databases and scientific literature, no specific information was found for the compound "3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid." This includes the absence of a registered InChIKey, CAS number, or any published experimental data, such as physicochemical properties, biological activity, or detailed synthesis protocols.

The lack of accessible data prevents the creation of an in-depth technical guide as requested. There is no quantitative data to summarize in tables, no cited experimental protocols to detail, and no described signaling pathways or workflows to visualize.

It is possible that this compound is a novel chemical entity that has not yet been synthesized or characterized, or that it is described under a different nomenclature that is not readily identifiable.

For researchers and drug development professionals interested in this scaffold, we recommend consulting resources on related, well-characterized pyrazole derivatives. For instance, the compound 4-(2-hydroxyethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is structurally similar and has a registered CAS number (1146290-27-8) and an InChIKey (RIAYLEYJKCNBDJ-UHFFFAOYSA-N). Information on this and other pyrazole carboxylic acid derivatives can be found in chemical supplier catalogs and patent literature.

Further investigation into synthetic routes for novel pyrazole derivatives may provide a pathway to obtaining the target compound for characterization. General methods for the synthesis of substituted pyrazoles often involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.

Due to the absence of specific data for "3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid," the mandatory requirements for data tables, experimental protocols, and visualizations cannot be fulfilled at this time.

Methodological & Application

Application Notes and Protocols for 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals.[1][2] Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, make them a privileged scaffold in the development of new therapeutic agents.[3][4] The specific molecule, 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, represents a versatile building block for creating a variety of more complex molecules. Its trifunctional nature—a hydroxyl group, a hydroxyethyl side chain, and a carboxylic acid—offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for screening and lead optimization.

These application notes provide an overview of the potential uses of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid in organic synthesis, along with detailed experimental protocols for key transformations. The methodologies described are based on established synthetic routes for structurally related pyrazole derivatives.

Key Applications in Organic Synthesis

The unique arrangement of functional groups in 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid allows for its application in several key areas of organic synthesis:

-

Scaffold for Drug Discovery: This molecule can serve as a starting point for the synthesis of novel bioactive compounds. The carboxylic acid can be converted to amides, esters, or other derivatives, while the hydroxyl groups can be functionalized to introduce further diversity.[4]

-

Intermediate in Heterocyclic Synthesis: The pyrazole core can be further elaborated or used as a building block for the construction of more complex fused heterocyclic systems.

-

Ligand Synthesis for Metal Catalysis: The nitrogen atoms of the pyrazole ring, along with the carboxylate and hydroxyl groups, can act as coordination sites for metal ions, making it a candidate for the development of novel ligands.

Experimental Protocols

The following protocols are detailed methodologies for common transformations involving pyrazole carboxylic acids and related functional groups.

Protocol 1: Esterification of the Carboxylic Acid

This protocol describes the conversion of the carboxylic acid moiety to a methyl ester, a common step to protect the acid or to increase solubility in organic solvents.

Objective: To synthesize methyl 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate.

Materials:

-

3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq)

-

Methanol (as solvent)

-

Sulfuric acid (catalytic amount)

-

Sodium bicarbonate (5% aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in methanol (approximately 0.1 M).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-8 hours), allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture by the slow addition of a 5% aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure methyl ester.

Quantitative Data Summary

| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield (%) |

| 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid | Methyl 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate | H₂SO₄ (cat.) | Methanol | 4-8 h | >90 (expected) |

Protocol 2: Amide Bond Formation

This protocol details the coupling of the carboxylic acid with a primary amine to form an amide, a key reaction in the synthesis of many biologically active molecules.

Objective: To synthesize N-benzyl-3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide.

Materials:

-

3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq)

-

Benzylamine (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Dimethylformamide (DMF) (as solvent)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF (approximately 0.2 M).

-

Stir the solution at room temperature for 15 minutes.

-

Add benzylamine (1.1 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Quantitative Data Summary

| Starting Material | Product | Coupling Reagents | Solvent | Reaction Time | Yield (%) |

| 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid | N-benzyl-3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide | EDC, HOBt | DMF | 12-24 h | 70-90 (expected) |

Visualizations

Caption: Synthetic pathways for functionalizing the carboxylic acid group.

Caption: Versatility of the pyrazole scaffold in synthetic applications.

References

Application Notes and Protocols for the Derivatization of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, a versatile scaffold for drug discovery. The protocols outlined below describe methods for the selective and non-selective modification of its carboxylic acid, phenolic hydroxyl, alcoholic hydroxyl, and pyrazole nitrogen functionalities.

Introduction

3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid is a multifunctional heterocyclic compound with significant potential in medicinal chemistry. Its pyrazole core is a privileged scaffold found in numerous FDA-approved drugs.[1][2] The presence of multiple reactive sites—a carboxylic acid, a phenolic hydroxyl, an alcoholic hydroxyl, and two ring nitrogens—allows for a wide range of chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[3][4] This document outlines protocols for selective and comprehensive derivatization of this lead compound.

Experimental Protocols

The derivatization of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid can be approached in a stepwise manner to achieve selective modification of each functional group. A general workflow is presented below.

Caption: General experimental workflow for the derivatization of 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid.

Protocol 1: Esterification of the Carboxylic Acid Group

This protocol describes the conversion of the carboxylic acid to an ester, which can improve cell permeability and act as a prodrug.

Methodology:

-

Preparation: Dissolve 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in an appropriate alcohol (e.g., methanol, ethanol) as the solvent.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a mild base like sodium bicarbonate.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Ratio | 1.0 eq Substrate | General Protocol |

| Solvent | Methanol/Ethanol | General Protocol |

| Catalyst | 0.1 eq H₂SO₄ | General Protocol |

| Temperature | Reflux (65-78 °C) | General Protocol |

| Reaction Time | 4-8 hours | General Protocol |

| Expected Yield | 85-95% | [5] |

Protocol 2: N-Alkylation of the Pyrazole Ring

This protocol details the alkylation of the pyrazole ring nitrogens. Note that this reaction can produce a mixture of N1 and N2 isomers, the ratio of which is influenced by steric and electronic factors.[4][6]

Methodology:

-

Preparation: Suspend the starting pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

-

Base Addition: Add a base, for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the pyrazole nitrogen.

-

Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise to the mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The regioisomers may be separable by column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Ratio | 1.0 eq Pyrazole, 1.1 eq Alkyl Halide | [7] |

| Solvent | Acetonitrile | [4] |

| Base | 1.5 eq K₂CO₃ | [4] |

| Temperature | 25-60 °C | [6] |

| Reaction Time | 6-24 hours | [6] |

| Expected Yield | 70-90% (mixture of isomers) | [7] |

Protocol 3: Selective O-Acylation of the Alcoholic Hydroxyl Group

This protocol focuses on the selective acylation of the primary alcohol in the 2-hydroxyethyl side chain, taking advantage of its higher nucleophilicity compared to the phenolic hydroxyl group.[8]

Methodology:

-

Protection (Optional): To ensure selectivity, the more acidic phenolic hydroxyl and the carboxylic acid can be protected prior to this step.

-

Preparation: Dissolve the pyrazole substrate (1.0 eq) in a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Acylation: Add an acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine.

-

Reaction: Stir the mixture at 0 °C to room temperature and monitor by TLC.

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic phase, concentrate, and purify the residue by flash chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Ratio | 1.0 eq Substrate, 1.1 eq Acylating Agent | General Protocol |

| Solvent | Dichloromethane | [8] |

| Base | 1.2 eq Triethylamine | General Protocol |

| Temperature | 0 °C to 25 °C | [8] |

| Reaction Time | 2-6 hours | [8] |

| Expected Yield | 75-85% | [9] |

Protocol 4: O-Acylation of the Phenolic Hydroxyl Group

This protocol describes the acylation of the more acidic phenolic hydroxyl group. This reaction typically requires more forcing conditions or a protection/deprotection strategy for other reactive sites.

Methodology:

-

Protection: Protect the carboxylic acid and alcoholic hydroxyl groups to prevent side reactions. The tetrahydropyranyl (THP) group is a suitable protecting group for alcohols in pyrazole chemistry.[10][11]

-

Preparation: Dissolve the protected substrate in a suitable solvent like pyridine or DCM.

-

Acylation: Add the acylating agent (e.g., benzoyl chloride, 1.2 eq).

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification and Deprotection: Dry and concentrate the organic layer. Purify the product by column chromatography. Subsequently, remove the protecting groups under appropriate conditions (e.g., acidic conditions for THP).

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Ratio | 1.0 eq Substrate, 1.2 eq Acylating Agent | General Protocol |

| Solvent | Pyridine | General Protocol |

| Temperature | 25 °C | [3] |

| Reaction Time | 12-24 hours | [3] |

| Expected Yield | 60-80% (after deprotection) | General Protocol |

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[2] The chemical shifts and coupling constants will provide information about the position of the newly introduced functional groups.[12][13][14]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the derivatized products.[2]

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compounds and for the separation of isomers. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like formic acid or trifluoroacetic acid.[15]

Data Presentation

Table 1: Summary of Derivatization Reactions and Expected Yields

| Protocol | Derivatization Target | Reagents | Expected Yield (%) |

| 1 | Carboxylic Acid | Methanol, H₂SO₄ | 85-95 |

| 2 | Pyrazole Nitrogens | Alkyl Halide, K₂CO₃ | 70-90 |

| 3 | Alcoholic Hydroxyl | Acetyl Chloride, TEA | 75-85 |

| 4 | Phenolic Hydroxyl | Benzoyl Chloride, Pyridine | 60-80 |

Signaling Pathways and Logical Relationships

The derivatization strategies can be visualized as a decision tree, where the choice of reagents and reaction conditions dictates the final product.

Caption: Logical relationships in the derivatization of the target molecule.

References

- 1. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective acylation of aliphatic alcohols in the presence of phenolic hydroxyl groups† - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]

- 12. connectjournals.com [connectjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijcpa.in [ijcpa.in]

Application Notes and Protocols: Pyrazole Carboxylic Acids in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant therapeutic agents.[1][2][3][4] This five-membered heterocyclic ring system, containing two adjacent nitrogen atoms and a carboxylic acid functional group, offers a versatile template for designing molecules with a wide array of pharmacological activities.[3][5] The structural rigidity of the pyrazole ring, combined with the synthetic tractability of the carboxylic acid handle for derivatization, allows for precise modulation of physicochemical properties and target-binding interactions.[6] Consequently, pyrazole carboxylic acid derivatives have been successfully developed as anti-inflammatory, anticancer, and CNS-acting agents, among other therapeutic applications.[2][3][7]

Key Therapeutic Applications

Anti-inflammatory Agents: Selective COX-2 Inhibition

Pyrazole carboxylic acid derivatives are famously exemplified by Celecoxib (Celebrex), a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[8][9][10]

Mechanism of Action: Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[9][11] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced at sites of inflammation.[10][11] Non-selective NSAIDs inhibit both isoforms, leading to common gastrointestinal side effects.[10]

Celecoxib and other pyrazole-based inhibitors selectively target COX-2.[8][11] The diaryl-substituted pyrazole structure of Celecoxib, with its polar sulfonamide side chain, binds to a hydrophilic side pocket present in the active site of COX-2, an area that is structurally different from the COX-1 active site.[9][10] This selective inhibition blocks the production of pro-inflammatory prostaglandins, thereby exerting potent anti-inflammatory, analgesic, and antipyretic effects while minimizing the risk of gastrointestinal issues associated with COX-1 inhibition.[8][10][11]

Quantitative Data: COX-2 Inhibitors

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |

| Celecoxib | COX-1 | ~15 | ~345 | Indomethacin |

| Celecoxib | COX-2 | 0.04 | ~345 | Indomethacin |

| Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b | COX-1 | 5.40 | 344.56 | Celecoxib, Indomethacin |

| Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b | COX-2 | 0.01 | 344.56 | Celecoxib, Indomethacin |

| Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b | 5-LOX | 1.78 | N/A | Celecoxib, Indomethacin |

Note: IC50 values can vary based on assay conditions. Data compiled from multiple sources for illustrative purposes.[12]

Anticancer Agents: Kinase Inhibition and Cell Cycle Arrest

The pyrazole scaffold is a premier "privileged structure" for targeting protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[13] Pyrazole carboxylic acids and their amide derivatives have been developed as potent inhibitors of various kinases.[13][14][15]

Mechanism of Action: Many pyrazole-based compounds function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases to block their phosphorylating activity.[13] This can disrupt signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, pyrazole derivatives have been shown to inhibit kinases such as CK2, AKT1, and p38 (SAPK2a), which are implicated in cancer and inflammatory diseases.[13][14][15] Furthermore, some pyrazole carboxylic acid derivatives have demonstrated the ability to induce cell cycle arrest, particularly at the G0/G1 phase, and promote apoptosis in cancer cells.[16][17]

Quantitative Data: Kinase Inhibitory Activity

| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Effect |

| Pyrazolyl Benzimidazole | Aurora A/B | 35 / 75 | - | Dual Inhibition |

| Afuresertib Analog (Compound 2) | Akt1 | 1.3 | HCT116 (Colon) | Antiproliferative (IC50 = 950 nM) |

| Pyrazole-based Imidazo[1,2-b]pyridazine | Bcr-Abl | - | - | CML Treatment Strategy |

| Asciminib (ABL-001) | Bcr-Abl | 0.5 | - | Non-ATP Competitive Inhibition |

| Pyrazole Benzamide | Chk2 | 17.9 | HepG2 (Liver) | Antiproliferative |

Data compiled from various pyrazole-based kinase inhibitors, not exclusively carboxylic acids, to show scaffold potential.[18]

CNS Agents: Receptor Modulation

Pyrazole carboxylic acid derivatives have been instrumental in developing modulators for central nervous system (CNS) targets, including cannabinoid and glutamate receptors.

-

CB1 Receptor Antagonists/Inverse Agonists: Rimonabant, a pyrazole carbohydrazide derived from a carboxylic acid precursor, was the first selective cannabinoid receptor 1 (CB1) antagonist approved for treating obesity.[19][20] It functions as an inverse agonist, reducing appetite by blocking the activity of the endocannabinoid system.[19][21] However, it was later withdrawn from the market due to severe psychiatric side effects, including depression and suicidal ideation, highlighting the challenges of targeting central CB1 receptors.[19][20]

-

mGluR5 Positive Allosteric Modulators (PAMs): 3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a selective, brain-penetrant positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).[22] It does not activate the receptor directly but potentiates its response to glutamate.[22] CDPPB has shown antipsychotic-like and cognitive-enhancing effects in preclinical models, suggesting potential for treating conditions like schizophrenia and cognitive impairment.[22][23][24] It works by enhancing mGluR5 function, which can indirectly increase NMDA receptor activity, a mechanism linked to synaptic plasticity and learning.[25]

Quantitative Data: CNS Receptor Modulators

| Compound | Target | Action | EC50 / Ki (nM) | Key Finding |

| Rimonabant | CB1 | Inverse Agonist | - | Anti-obesity effect, withdrawn due to CNS side effects.[19][20] |

| CDPPB | mGluR5 | Positive Allosteric Modulator | EC50 ≈ 10-27 | Potentiates glutamate response; antipsychotic-like effects.[22][24] |

| Rimonabant-Valine Hybrid (Compound 34) | CB1 | Agonist | Ki = 6.9 | SAR study showing how modifications change activity from antagonist to agonist.[21] |

Experimental Protocols

Protocol 1: General Synthesis of a 1,5-Diarylpyrazole-3-Carboxylic Acid

This protocol is a generalized example based on the Knorr pyrazole synthesis, a common method for creating the pyrazole core.[5]

Materials:

-

A substituted 1,3-diketone (e.g., a diaryl-1,3-dione)

-

Hydrazine hydrate or a substituted hydrazine

-

Ethanol or glacial acetic acid as solvent

-

Sodium hydroxide (for subsequent saponification)

-

Hydrochloric acid

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

Procedure:

-

Cyclization:

-

Dissolve the 1,3-diketone (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation of the pyrazole ester.

-

Wash the crude product with cold water and dry it. The product at this stage is typically a pyrazole carboxylate ester if the starting diketone contained an ester group.

-

-

Saponification (Hydrolysis to Carboxylic Acid):

-

Suspend the crude pyrazole ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 4-6 hours until TLC indicates the complete disappearance of the starting ester.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 2N hydrochloric acid.

-

Collect the resulting precipitate (the pyrazole carboxylic acid) by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral, then dry under vacuum.

-

Recrystallize the final product from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole carboxylic acid.

-

Protocol 2: In Vitro COX Inhibition Assay (Fluorometric)

This protocol allows for the determination of IC50 values for COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe

-

Heme

-

Tris-HCl buffer (pH 8.0)

-

Test compounds (pyrazole carboxylic acids) dissolved in DMSO

-

Reference inhibitor (e.g., Celecoxib, Indomethacin)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 535 nm, Emission: 590 nm)

Procedure:

-

Prepare a reaction buffer containing Tris-HCl, heme, and ADHP.

-

In the wells of the 96-well plate, add 150 µL of the reaction buffer.

-

Add 10 µL of the enzyme (either COX-1 or COX-2) to each well.

-

Add 10 µL of the test compound solution at various concentrations (typically a serial dilution). For control wells, add 10 µL of DMSO.